molecular formula C7H8F2N2O2 B2828969 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 943107-51-5

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2828969
CAS No.: 943107-51-5
M. Wt: 190.15
InChI Key: BJHNVFLWZWOFRQ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of the difluoroethyl group imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the introduction of the difluoroethyl group into a pyrazole ring. One common method includes the reaction of 1-chloro-2,2-difluoroethane with a pyrazole derivative under basic conditions. The reaction is usually carried out in the presence of a suitable solvent such as formic acid or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The difluoroethyl group can be oxidized to form difluoromethyl ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Difluoromethyl ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty materials

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 1-(2,2-Difluoroethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
  • 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique reactivity and stability. The presence of the difluoroethyl group enhances its chemical properties, making it more resistant to metabolic degradation and increasing its potential as a bioactive molecule .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-4-2-5(7(12)13)10-11(4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHNVFLWZWOFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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